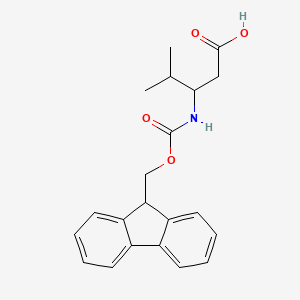

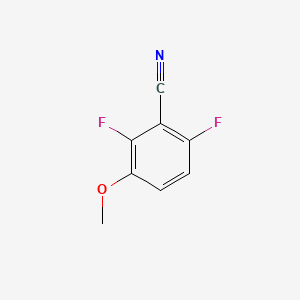

N-Hydroxy-2,4-dimethoxy-benzamidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Hydroxy-2,4-dimethoxy-benzamidine (NHDM) is an organic compound derived from the benzamidine group of compounds, which are known for their wide range of applications in organic chemistry and biochemistry. NHDM has been the subject of extensive research due to its unique properties and potential uses in a variety of fields, including medicinal chemistry and biochemistry.

Scientific Research Applications

Antioxidant and Antibacterial Properties

N-Hydroxy-2,4-dimethoxy-benzamidine and its derivatives have been synthesized and studied for their antioxidant and antibacterial activities. Compounds synthesized from dimethoxybenzoic acid showed significant in vitro antioxidant activities, including total antioxidant, free radical scavenging, and metal chelating activities. Some of these compounds also exhibited effective metal chelate activity. Furthermore, the antibacterial activity of these compounds was determined against gram-positive and gram-negative bacteria, demonstrating the potential of these compounds in different fields of application (Yakan et al., 2020).

Metabolism and Drug Development

The metabolism of benzamidoxime, a derivative of N-hydroxyamidine, was studied in human hepatocytes. It was found that benzamidoxime undergoes O-glucuronidation, and UGT1A9 was identified as the most efficient enzyme for this process. This study provides insights into the metabolism of benzamidoxime and its potential use in pro-drug development, where it can act as a precursor to active amidines (Fröhlich et al., 2005).

Sigma-2 Receptor Probe

Compounds related to this compound were investigated as potential probes for sigma-2 receptors. The study found that certain benzamide analogues like RHM-1 showed high affinity for sigma-2 receptors in vitro, indicating their potential use in studying sigma-2 receptors (Xu et al., 2005).

Crystallography and Molecular Structure Analysis

The proton-transfer adducts containing benzamidinium cations, related to this compound, have been studied for their supramolecular association. This research provides detailed insights into the molecular salt forms of dimethoxybenzoic acid with benzamidine, showcasing the crystallography and molecular structures (Irrera et al., 2012).

Anti-Diabetic Effects

Compounds structurally similar to this compound, like 2,5-dimethoxy(4-methoxyphenyl)benzamide, have been investigated for their potential anti-diabetic effects. The study identified this compound as a potent anti-diabetic agent, indicating a potential pathway for the development of new anti-diabetic drugs (Hwang et al., 2015).

Properties

IUPAC Name |

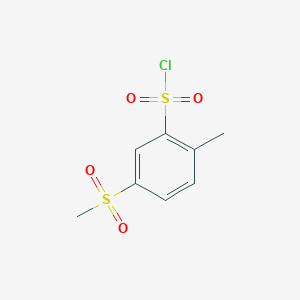

N'-hydroxy-2,4-dimethoxybenzenecarboximidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-13-6-3-4-7(9(10)11-12)8(5-6)14-2/h3-5,12H,1-2H3,(H2,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYELDGUNYOPEMH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=NO)N)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80405135 |

Source

|

| Record name | N-Hydroxy-2,4-dimethoxy-benzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500024-82-8 |

Source

|

| Record name | N-Hydroxy-2,4-dimethoxy-benzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Z)-4,4,4-trifluoro-3-oxo-1-(trifluoromethyl)butylidene]-1-hydrazinecarbothioamide](/img/structure/B1308057.png)

![Ethyl 4,4,4-trifluoro-3-[(2,2,2-trifluoroacetyl)amino]-2-butenoate](/img/structure/B1308070.png)

![(E)-3-[2-(2,4-dichlorophenoxy)phenyl]-2-(4-methylphenyl)-2-propenenitrile](/img/structure/B1308071.png)

![2-[3-(hydroxymethyl)piperidino]-5-[(E)-1-naphthylmethylidene]-1,3-thiazol-4(5H)-one](/img/structure/B1308086.png)

![5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one](/img/structure/B1308089.png)

![4-[(dimethylamino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B1308090.png)